2,3,4,5,6-Pentachlorobiphenyl

Description

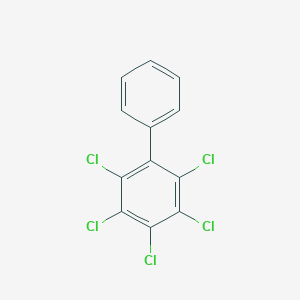

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMPTLAAIUQMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864820 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-05-7, 25429-29-2 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,3,4,5,6 Pentachlorobiphenyl

Environmental Persistence and Degradation Pathways

Polychlorinated biphenyls (PCBs) are recognized for their environmental persistence, a characteristic that is particularly pronounced in highly chlorinated congeners like 2,3,4,5,6-pentachlorobiphenyl. Their resistance to degradation allows them to remain in various environmental compartments for extended periods. who.int The primary degradation mechanisms for PCBs are anaerobic reductive dechlorination and aerobic oxidative degradation. uth.gr

Anaerobic Reductive Dechlorination Mechanisms of Highly Chlorinated Biphenyls, Including this compound

Under anaerobic conditions, such as those found in sediments, highly chlorinated PCBs can undergo reductive dechlorination. colab.wsnih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen, effectively transforming them into less chlorinated congeners. asm.orgfrontiersin.org This transformation is significant because lower chlorinated PCBs are generally less toxic and more susceptible to aerobic degradation. oup.compsu.edu

Microorganisms play a crucial role in this process, using the PCB congeners as electron acceptors. colab.wsnih.gov Studies have shown that the dechlorination of this compound (PCB 116) primarily involves the removal of chlorine atoms from the meta and para positions. oup.comnih.gov For instance, research on anaerobic slurries from the Venice Lagoon demonstrated preferential dechlorination at these positions. oup.comnih.gov This process can lead to the formation of various lesser-chlorinated biphenyls, such as 2,3,4,6-tetrachlorobiphenyl, 2,4,6-trichlorobiphenyl, 2,4-dichlorobiphenyl, and eventually 2-chlorobiphenyl. researchgate.net

The microbial communities responsible for this dechlorination are diverse and can be influenced by environmental conditions. For example, sulfate-reducing, spore-forming bacteria have been implicated in the reductive dechlorination of PCBs in marine sediments. oup.comnih.gov Specific microorganisms, such as those from the Chloroflexi phylum, have been identified as being capable of dechlorinating PCBs. nih.gov For example, Dehalococcoides ethenogenes 195 has been shown to dechlorinate this compound. nih.gov

A potential pathway for the anaerobic dechlorination of this compound is illustrated below:

Figure 1: Potential Anaerobic Dechlorination Pathway of this compoundThis figure illustrates a possible sequence of dechlorination steps, as suggested by research findings. frontiersin.orgresearchgate.netresearchgate.net

Aerobic Biotransformation Considerations for PCB Congeners

Aerobic degradation of PCBs typically involves the cleavage of the biphenyl (B1667301) ring and is most effective for less chlorinated congeners. uth.gr Highly chlorinated PCBs, including pentachlorobiphenyls, are generally resistant to this process. uth.gr However, the products of anaerobic dechlorination, which are less chlorinated, can be further degraded by aerobic bacteria. uth.gr This highlights the importance of a sequential anaerobic-aerobic process for the complete breakdown of highly chlorinated PCBs in the environment. nih.gov

The rate of aerobic biodegradation is influenced by the number and position of chlorine atoms on the biphenyl rings. uth.gr Generally, the degradation rate decreases as the number of chlorine substitutions increases. uth.gr Congeners with chlorines in the ortho positions often show greater resistance to degradation. uth.gr

Factors Influencing Degradation Rates in Environmental Matrices

Several environmental factors can influence the rate and extent of PCB degradation. These include:

pH and Temperature: These parameters affect microbial activity and, consequently, the rate of biodegradation. colab.wsnih.gov Slightly acidic conditions have been shown to be beneficial for the chemical dechlorination of some pentachlorobiphenyls. nih.gov

Availability of Carbon Sources: The presence of other organic compounds can enhance the dechlorination process by providing an energy source for the microorganisms. uth.grcolab.wsnih.gov

Presence of Electron Acceptors and Donors: The availability of electron acceptors, like sulfates, and donors can impact the microbial communities and their dechlorinating activity. colab.wsnih.govnih.gov For example, in some sediments, sulfate-reducing conditions favor PCB dechlorination, while methanogenic conditions may not. oup.comnih.gov

PCB Bioavailability: The concentration and physical state of PCBs in the sediment can affect their availability to microorganisms. Higher concentrations in the sediment can lead to higher concentrations in the water, making them more accessible for microbial uptake and degradation. epa.gov

Sediment Characteristics: The organic carbon content and particle size of sediments can influence the adsorption and bioavailability of PCBs. researchgate.net

Global Distribution and Environmental Compartmentalization

The chemical stability and hydrophobicity of this compound contribute to its widespread distribution and accumulation in various environmental compartments. oup.comoup.com

Occurrence and Adsorption in Soils and Sediments

Soils and sediments are major sinks for PCBs, including this compound. oup.comoup.com Due to their low water solubility and high hydrophobicity, PCBs strongly adsorb to organic matter and fine-grained particles in soils and sediments. who.intfrontiersin.orgresearchgate.net This adsorption process is a key factor in their environmental persistence, as it can reduce their availability for degradation and transport. dss.go.th

The distribution of PCBs in sediments is not uniform. Higher concentrations are often found in industrialized harbors and areas near pollution sources. facetsjournal.com The organic carbon content of the sediment plays a significant role, with higher PCB levels often correlating with higher organic content. researchgate.netfacetsjournal.com

The following table summarizes the sorption behavior of PCBs in different sediment types.

Table 1: PCB Desorption from Various Sediment and Soil Samples

| Sample Type | % Rapidly Desorbed (Average) | % Slowly Desorbed (Average) |

|---|---|---|

| Marine Sediment (SRM 1944) | 82% | 18% |

| Industrial Soil (CRM 481) | 71% | 29% |

| River Sediment (SRM 1939) | ~30-50% | ~50-70% |

| Lake Järnsjön Sediment | ~30-50% | ~50-70% |

Data sourced from a study on selective supercritical fluid extraction of PCBs from historically contaminated samples. dss.go.th

This table demonstrates that the sediment matrix itself, rather than the specific PCB congener, is the primary factor controlling desorption behavior. dss.go.th

Presence and Transport in Aquatic and Atmospheric Systems

While sediments are the ultimate sink, PCBs are also found in aquatic and atmospheric systems. oup.comoup.com In aquatic environments, their low water solubility means they are primarily associated with suspended particles and bed sediments. cpcb.nic.in However, dissolved-phase PCBs can still be present and are subject to transport and biotransformation. nih.gov

Atmospheric transport is a major mechanism for the global distribution of PCBs. nih.govwa.govwordpress.com Volatilization from contaminated soils and water surfaces releases PCBs into the atmosphere, where they can be transported over long distances. nih.gov The degree of chlorination influences the transport distance, with less chlorinated congeners being more volatile and traveling further. nih.govwa.gov Pentachlorobiphenyls, having an intermediate number of chlorine atoms, tend to remain in the mid-latitudes. nih.gov PCBs in the atmosphere exist in both vapor and particulate phases, with vapor-phase compounds being more mobile. nih.gov They are removed from the atmosphere through wet and dry deposition. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that readily accumulate in the fatty tissues of living organisms. nih.govcpcb.nic.in Due to their chemical stability and resistance to degradation, these compounds biomagnify, reaching higher concentrations at successive levels of the food chain. nih.govrug.nl The degree of chlorination affects the bioaccumulation potential, with higher-chlorinated PCBs generally showing a greater tendency to accumulate. nih.gov

The transfer of PCBs through ecological food webs is a well-documented phenomenon, with specific congeners exhibiting different accumulation patterns. Pentachlorobiphenyls, a subgroup of PCBs with five chlorine atoms, are significant components of the PCB mixtures found in the environment and biota. epa.gov

Research in various ecosystems demonstrates the movement of these compounds from lower to higher trophic levels. In aquatic environments, such as the Great Lakes, pentachlorobiphenyls have been identified as major components of the total PCB mixture in plankton, which forms the base of the pelagic food web. epa.gov As these compounds move up the food chain, the composition of the PCB mixture can change. For instance, a study in Lake Erie observed that while zebra mussels (a lower trophic level organism) were dominated by penta- and hexachlorine homologues, fish species at higher trophic levels were predominantly contaminated with hexachlorobiphenyls. researchgate.net This suggests a selective accumulation and retention of certain congeners. At all studied sites in Lake Erie, the PCB body burden increased by a factor of three to five at each successive trophic level, indicating significant biomagnification. researchgate.net

Studies use Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) to quantify the increase in contaminant concentration from one trophic level to the next. TMFs greater than 1 indicate that a substance is biomagnifying through the food web. miljodirektoratet.nosfu.ca Research in a Lake Como pelagic food web calculated biomagnification factors for several PCB congeners, confirming their amplification in zooplanktivorous fish. researchgate.net Similarly, a study in the Scheldt estuary found that biomagnification was significant for some PCB congeners, particularly in the more marine parts of the estuary. nih.gov

The following table presents data on PCB concentrations found in the food web of Lake Erie, illustrating the process of biomagnification.

| Organism | Trophic Level | Total PCB Concentration (ng/g wet weight) |

|---|---|---|

| Zebra Mussels (Dreissena polymorpha) | Primary Consumer | 29 - 97 |

| Round Gobies (Neogobius melanstomus) | Secondary Consumer | 118 - 256 |

| Smallmouth Bass (Micropterus dolomieu) | Tertiary Consumer | 1,091 - 1,520 |

In terrestrial food webs, a similar pattern of biomagnification occurs. A study investigating a terrestrial food chain of earthworms, fieldfare, and sparrowhawks calculated TMFs that indicated trophic biomagnification for the sum of PCBs. miljodirektoratet.no

The extent to which this compound and other PCB congeners bioaccumulate is influenced by a combination of the compound's chemical properties and the biological and ecological characteristics of the organisms. nih.govrug.nl

Key factors include:

Lipophilicity and Chemical Structure: PCBs are lipophilic, meaning they have a high affinity for fats and lipids. cpcb.nic.in This is a primary reason for their accumulation in the adipose tissues of organisms. nih.gov The octanol-water partition coefficient (Kow) is often used to predict a chemical's bioaccumulation potential. However, studies have shown that for PCBs, this relationship can be complex and non-linear. researchgate.net The specific structure of the congener, such as the position of chlorine atoms, significantly influences its resistance to metabolic breakdown, and thus its potential to persist and accumulate. researchgate.net

Trophic Level and Diet: An organism's position in the food web is a critical determinant of its PCB burden. rug.nl Predators consume prey that have already accumulated contaminants, leading to higher concentrations at each successive trophic level—the process of biomagnification. nih.govresearchgate.net Dietary preferences play a crucial role; for example, fish-eating birds tend to have higher PCB levels than those that feed on mussels from a lower trophic level. d-nb.info

Species-Specific Factors (Metabolism, Size, Lipid Content): The ability to metabolize and excrete PCBs varies significantly among species. rug.nlresearchgate.net Some animals possess enzyme systems, like cytochrome P450, that can break down certain PCB congeners, reducing their bioaccumulation. nih.gov The rate of metabolism can be influenced by the congener's structure; for example, congeners without adjacent unchlorinated carbon atoms are often more resistant to metabolism. researchgate.net An organism's lipid content also directly influences its capacity to store PCBs, with higher lipid levels often correlating with higher contaminant concentrations. nih.gov

Habitat and Geographic Location: The concentration of PCBs in the surrounding environment (sediment, water) directly impacts the baseline exposure for the food web. mdpi.combohrium.com For instance, organisms in the more marine part of an estuary may show higher than expected PCB levels due to differences in the bioavailability of the compounds compared to freshwater regions. nih.gov Furthermore, specific habitat use and foraging grounds can lead to different exposure levels among individuals of the same species. rug.nl

The following table summarizes findings on factors that influence the bioaccumulation of PCBs in aquatic species.

| Factor | Observed Influence on Bioaccumulation | Source |

|---|---|---|

| Lipid Content | Tissue concentrations of PCBs were positively correlated with the lipid content of the biota. | nih.gov |

| Trophic Position (δ¹⁵N) | Biomagnification was significant for some PCB congeners at the most marine sampling location. | nih.gov |

| Body Size | No significant correlation was found between PCB concentrations and body size in the Scheldt estuary study. | nih.gov |

| Salinity Gradient | A decreasing trend in PCB levels was observed toward the sea, but concentrations in biota downstream were higher than expected, possibly due to differences in bioavailability. | nih.gov |

| Congener Structure | The ability of fish to biotransform PCB congeners was influenced by the position of hydrogen atoms on the phenyl rings. | researchgate.net |

Biotransformation and Metabolism of 2,3,4,5,6 Pentachlorobiphenyl

Mammalian Metabolic Pathways

The mammalian metabolism of 2,3,4,5,6-pentachlorobiphenyl is a critical area of study for understanding its toxicokinetics. The following sections detail the key enzymatic systems and metabolic products involved in its biotransformation.

Cytochrome P450 Enzyme Systems in Hydroxylation of Pentachlorobiphenyl Congeners

Cytochrome P450 (CYP) monooxygenases are central to the metabolic transformation of pentachlorobiphenyls. acs.org Specifically, human CYP2B6 and rat CYP2B1 have been identified as key enzymes in the metabolism of various PCB congeners. oup.com For instance, these enzymes are known to metabolize 2,3',4,4',5-pentachlorobiphenyl (B1678578) (CB118) and the chiral congeners 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91). acs.orgoup.com The metabolism of chiral PCBs with a 2,3,6-trichloro substitution pattern is particularly influenced by P450 2B6. nih.gov

The specific structure of the CYP enzyme's substrate-binding cavity and its interaction with the PCB molecule are critical determinants of the hydroxylation position. oup.comnih.gov Docking models have shown that a short distance between a specific position on the PCB and the heme iron of the enzyme, influenced by the polarization of the substrate-binding cavity, dictates the site of hydroxylation. nih.gov For example, in the case of CB118, human CYP2B6 and rat CYP2B1 primarily produce 3-hydroxy-CB118, while rat CYP1A1 yields 4-hydroxy-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107). oup.comnih.gov

Bacterial cytochrome P450 enzymes, such as P450BM3 from Bacillus megaterium, have also been studied for their ability to metabolize PCBs. nih.gov Mutants of this enzyme have demonstrated enhanced hydroxylation activities towards CB118, suggesting potential applications in bioremediation. nih.gov

Formation and Fate of Hydroxylated Metabolites (OH-PCBs) and Conjugates (e.g., glucuronides, sulfates)

The primary products of CYP-mediated metabolism of pentachlorobiphenyls are hydroxylated metabolites (OH-PCBs). nih.gov These metabolites can be more reactive and, in some cases, more toxic than the parent compounds. For example, 4-hydroxylated PCB metabolites have been shown to disrupt thyroid hormone homeostasis. oup.com

Following hydroxylation, OH-PCBs can undergo further conjugation reactions, such as glucuronidation and sulfation. oup.com These conjugation processes generally increase the water solubility of the metabolites, facilitating their excretion from the body. oup.com However, some metabolites, like OH-PCBs, PCB sulfates, and PCB methyl sulfones (MeSO2-PCBs), can be as persistent as the original PCB congeners and exhibit their own toxic effects. nih.gov

The profile of OH-PCB metabolites can vary significantly between species. nih.gov For example, studies with human liver microsomes (HLMs) revealed different OH-PCB profiles for 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) compared to those reported in rodent models. nih.gov In HLMs, the predominant metabolite of PCB 95 was 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol (4'-95). nih.gov

Enantioselective Metabolism of Chiral Pentachlorobiphenyl Congeners (e.g., as observed for specific isomers)

Several PCB congeners, including certain pentachlorobiphenyls, are chiral, meaning they exist as non-superimposable mirror images called enantiomers or atropisomers. acs.orgacs.org The metabolism of these chiral PCBs can be enantioselective, leading to an enrichment of one enantiomer over the other in tissues. scispace.comnih.govacs.org This enantiomeric enrichment is primarily due to the stereoselective action of cytochrome P450 enzymes. scispace.comsemanticscholar.org

For instance, the metabolism of 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95) has been shown to be enantioselective in both human liver microsomes and in whole poplar plants. nih.govuiowa.edunih.gov In human liver microsomes, the second eluting atropisomer of 2,2′,3,5′,6-pentachlorobiphenyl-4′-ol was preferentially formed. nih.gov Similarly, in poplar plants exposed to racemic PCB 95, the major metabolite, 4'-hydroxy-2,2',3,5',6-pentachlorobiphenyl (4'-OH-PCB95), was formed atropselectively, with a slight enrichment of the second eluting atropisomer. uiowa.edunih.gov

Studies on 2,2′,3,6-tetrachlorobiphenyl (CB45) and 2,2′,3,4′,6-pentachlorobiphenyl (CB91) have also demonstrated enantioselective metabolism by human CYP2B6 and rat CYP2B1, resulting in the formation of various hydroxylated and dechlorinated metabolites. acs.org The specific atropisomer of the PCB influences the metabolic pathway and the resulting products. acs.org This enantioselectivity is significant as the toxicity of chiral PCBs can be dependent on the specific atropisomer. acs.org

Microbial Degradation Mechanisms in Environmental Matrices

In the environment, particularly in anaerobic sediments, microbial degradation is a key process for the transformation of this compound. This process primarily occurs through reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl (B1667301) structure.

Reductive Dechlorination Products and Pathways from this compound

The microbial reductive dechlorination of this compound involves the removal of chlorine atoms, leading to the formation of lesser-chlorinated biphenyls. The primary dechlorination products identified in various studies include tetrachlorobiphenyls, trichlorobiphenyls, and dichlorobiphenyls.

Specifically, the dechlorination of this compound has been shown to yield 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl (B164875). oup.comacs.orgnih.gov Further dechlorination can lead to the formation of 2,4,6-trichlorobiphenyl, 2,3,6-trichlorobiphenyl, and 2,6-dichlorobiphenyl. oup.comacs.orgnih.gov In some cases, the dechlorination can proceed all the way to biphenyl. researchgate.netscispace.com The dechlorination process preferentially targets chlorine atoms at the meta and para positions. oup.com The source of the hydrogen atom that replaces the chlorine has been identified as the proton (H+) from water. asm.orgnih.gov

Long-term experiments have demonstrated that this compound can be reductively dechlorinated to tetra-, tri-, di-, and even monochlorobiphenyl products. acs.orgacs.org This sequential dechlorination is a critical step in the natural attenuation of this persistent organic pollutant.

Identification and Role of Specific Microbial Consortia and Bacterial Species (e.g., Dehalococcoides) in Dechlorination

Specific microorganisms have been identified as being responsible for the reductive dechlorination of this compound. Anaerobic microbial consortia, often found in contaminated sediments, play a crucial role in this process. researchgate.netscispace.com

The bacterial species Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate this compound to 2,3,4,6- and/or 2,3,5,6-tetrachlorobiphenyl and 2,4,6-trichlorobiphenyl. acs.orgnih.gov This species is known for its ability to use a wide range of chlorinated aromatic compounds as electron acceptors. acs.orgnih.gov Other species within the Dehalococcoides group, as well as other microorganisms within the Chloroflexi phylum, are also implicated in PCB dechlorination. researchgate.netasm.org

Studies have also suggested the involvement of sulfate-reducing, spore-forming bacteria in the reductive dechlorination of this compound in marine sediments. oup.com The presence of these specific microbial populations is a key factor determining the extent and rate of PCB degradation in the environment.

Data Tables

Table 1: Reductive Dechlorination Products of this compound

| Parent Compound | Dechlorination Products |

|---|---|

| This compound | 2,3,4,6-Tetrachlorobiphenyl |

| 2,3,5,6-Tetrachlorobiphenyl | |

| 2,4,6-Trichlorobiphenyl | |

| 2,3,6-Trichlorobiphenyl | |

| 2,6-Dichlorobiphenyl | |

| Biphenyl |

Data compiled from multiple studies. oup.comacs.orgnih.govresearchgate.netscispace.com

Table 2: Microbial Species Involved in the Dechlorination of this compound

| Microbial Species / Consortia | Role in Dechlorination |

|---|---|

| Dehalococcoides ethenogenes strain 195 | Reductive dechlorination to tetrachloro- and trichlorobiphenyls. acs.orgnih.gov |

| Anaerobic microbial consortia | Sequential dechlorination to biphenyl. researchgate.netscispace.com |

| Sulfate-reducing bacteria | Implicated in reductive dechlorination in marine sediments. oup.com |

Toxicological Implications of 2,3,4,5,6 Pentachlorobiphenyl

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

The environmental impact of pentachlorobiphenyls extends to various organisms, with aquatic life being particularly vulnerable due to the bioaccumulation of these persistent compounds.

Developmental Toxicity in Model Organisms (e.g., zebrafish studies with related pentachlorobiphenyl congeners)

Studies using the zebrafish (Danio rerio) model organism have provided significant insights into the developmental toxicity of pentachlorobiphenyls. Embryonic exposure to the related congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB-95) has been shown to cause dose-dependent decreases in survival and hatching rates. nih.gov Furthermore, significant developmental malformations were observed, including morphological abnormalities, brain cell necrosis, and smaller eye sizes in larvae. nih.govoup.com

Another highly toxic congener, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB-126), also demonstrates marked developmental toxicity in zebrafish. mdpi.comnih.gov Exposure to PCB-126 leads to cardiovascular issues such as pericardial edema, circulatory failure, and reduced cardiac output. mdpi.com These effects are often accompanied by growth retardation and other deformities, mediated primarily through the aryl hydrocarbon receptor (AHR). nih.gov The zebrafish's rapid development and the ease of observing structural and functional changes make it an invaluable model for assessing the sublethal effects of these compounds. oup.com

Table 1: Developmental Effects of Pentachlorobiphenyl Congeners in Zebrafish

| Congener | Observed Developmental Effects | Reference |

|---|---|---|

| 2,2',3,5',6-pentachlorobiphenyl (PCB-95) | Decreased survival and hatching rates, morphological malformations, brain cell necrosis, smaller eye size. | nih.govoup.com |

Sex-Dependent Toxicological Responses (e.g., findings from studies on other pentachlorobiphenyl congeners)

Emerging evidence indicates that the toxicological effects of pentachlorobiphenyls can be sex-dependent. nih.govnih.gov Studies on the congener 2,2',3,5',6-pentachlorobiphenyl (PCB-95) have revealed that female primary mouse neurons are more sensitive to its dendrite-promoting activity than male neurons. nih.govoup.com Female hippocampal and cortical neurons exhibited enhanced dendritic growth at lower concentrations of PCB-95 compared to their male counterparts. nih.govoup.com

In other studies using the commercial PCB mixture Aroclor 1254, which is rich in ortho-substituted congeners, sex-specific effects on sensory function were observed in rats. oup.com Developmental exposure to Aroclor 1254 altered visual sensitivity differently in males and females, reducing thresholds in males while increasing them in females. oup.com Furthermore, studies on PCB-induced liver toxicity in mice have shown that females may be more susceptible to certain hepatotoxic effects, exhibiting greater increases in liver injury markers and dysregulated gene expression related to lipid metabolism compared to males. nih.gov These findings highlight the importance of considering sex as a biological variable in assessing the toxicological risks of PCBs. nih.govoup.com

Human Health Impacts and Epidemiological Evidence

Human populations are exposed to PCBs through various environmental pathways, leading to a measurable body burden that has been linked to adverse health outcomes, particularly concerning neurodevelopment.

Human Exposure Pathways and Body Burden Assessment for PCBs

The primary route of PCB exposure for the general population has historically been the consumption of contaminated foods, especially fish, meat, and poultry. nih.govnau.edu PCBs are lipophilic (fat-soluble) and bioaccumulate in fatty tissues, biomagnifying up the food chain. nih.gov Consequently, diets high in fish from contaminated waters can significantly increase a person's PCB body burden. nih.gov

In addition to diet, inhalation of contaminated indoor air is a dominant exposure pathway for individuals living or working in buildings constructed with PCB-containing materials, such as sealants and paints. aau.dknih.gov Dermal absorption from direct contact with contaminated surfaces or air also contributes to exposure in such environments. aau.dknih.gov For infants, a significant exposure pathway can be breastfeeding, as PCBs accumulate in breast milk. nih.govwho.int

Body burden is typically assessed by measuring the levels of specific PCB congeners in the lipid fraction of blood serum or in adipose tissue. nau.edu These congener-specific analyses provide more detailed information about the potential sources and timing of exposure than simply measuring total PCB levels. nau.edunih.gov

Table 2: Major Human Exposure Pathways for PCBs

| Pathway | Description | Key Populations Affected | Reference |

|---|---|---|---|

| Dietary Ingestion | Consumption of contaminated food, particularly fish, meat, and high-fat dairy products. | General population, subsistence fishers. | nih.govnau.edu |

| Inhalation | Breathing contaminated air, especially indoors in buildings with old electrical equipment or building materials containing PCBs. | Residents and workers in contaminated buildings. | aau.dknih.gov |

| Dermal Absorption | Skin contact with PCB-contaminated surfaces, dust, or air. | Residents and workers in contaminated buildings. | aau.dknih.gov |

| Breastfeeding | Transfer from mother to infant through breast milk. | Breastfed infants of mothers with PCB body burden. | nih.govwho.int |

Associations with Neurodevelopmental Outcomes and Disorders

A significant body of epidemiological evidence links perinatal PCB exposure to adverse neurodevelopmental outcomes in children. who.intnih.gov Prenatal exposure, when the developing brain is most vulnerable, has been associated with negative impacts on cognitive function, memory, and IQ scores in infancy and childhood. who.intnih.gov

Systematic reviews of multiple cohort studies have found evidence for an association between perinatal PCB exposure and adverse cognitive development and attention issues in middle childhood. nih.gov Some studies also suggest a sex-specific association, with boys showing worse cognition and attention scores following exposure. nih.gov The mechanisms for these effects are thought to involve the disruption of thyroid hormone regulation and intracellular signaling pathways, such as those involving ryanodine (B192298) receptors, which are critical for normal brain development. jneurosci.orgnih.gov The developmental neurotoxicity of PCBs is considered a potential environmental risk factor for neurodevelopmental disorders. nih.gov

Transgenerational Transfer and Impacts on Fetal and Early Childhood Development

The transgenerational transfer of PCBs from a mother to her offspring, either during gestation via the placenta or after birth through lactation, is a significant concern for fetal and early childhood development. who.int While direct studies on the transgenerational effects of 2,3,4,5,6-pentachlorobiphenyl are limited, research on other pentachlorobiphenyl congeners provides valuable insights into the potential risks.

Prenatal exposure to certain PCBs has been linked to a range of developmental issues. For instance, studies on 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) in mice have shown that in-utero exposure can disrupt the reproductive health of male offspring. researchgate.net This exposure has been associated with a lower testicular organ coefficient, reduced diameter of seminiferous tubules, and a decreased anogenital distance in F1 generation male mice. researchgate.net Furthermore, prenatal exposure to PCB 118 has been found to alter the DNA methylation patterns of certain imprinted genes and affect the maturation process of oocytes in female offspring in a dose-dependent manner. nih.gov

Developmental neurotoxicity is another critical area of concern. Epidemiological studies have suggested a link between developmental PCB exposure and negative impacts on neuropsychological function in infants and children. oup.com Research on 2,2',3,5',6-pentachlorobiphenyl (PCB 95) has shown that this congener can cause developmental malformations, such as reduced eye size in zebrafish embryos. researchgate.net In mice, perinatal exposure to PCB 95 has been associated with long-term effects on locomotor activity and spatial learning. nih.gov Interestingly, sex-dependent effects have also been observed, with PCB 95 enhancing dendritic growth in female but not male primary mouse neurons. oup.com

The transfer of PCBs and their hydroxylated metabolites across the placenta and into the fetal brain has been demonstrated in animal models. nih.gov This highlights the direct route through which these compounds can impact the developing central nervous system. The persistence of these compounds means that even after birth, infants can continue to be exposed through breast milk. who.int

While the direct evidence for this compound is not as robust, the findings from other pentachlorobiphenyl congeners underscore the potential for this compound to be transferred across generations and to exert adverse effects on fetal and early childhood development. These effects can be subtle and may not be apparent until later in life, emphasizing the importance of understanding the long-term consequences of exposure.

| Pentachlorobiphenyl Congener | Species | Observed Developmental Effects |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Mouse | Damage to the reproductive system of male offspring, altered DNA methylation in oocytes. researchgate.netnih.gov |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Zebrafish, Mouse | Reduced eye size, long-term effects on locomotor activity and spatial learning, sex-dependent effects on neuronal development. oup.comresearchgate.netnih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Mouse | Induction of fetal cleft palate. nih.gov |

Hepatic and Other Organ Systemic Effects of PCB Exposure

Polychlorinated biphenyls are known to cause a range of systemic effects, with the liver being a primary target organ. A safety data sheet for this compound explicitly states that it "May cause damage to organs through prolonged or repeated exposure". lgcstandards.com While specific data on the hepatic effects of this particular congener are scarce, studies on other pentachlorobiphenyls provide a clearer picture of the potential hepatotoxicity.

Exposure to 3,3',4,4',5-pentachlorobiphenyl (PCB 126) has been shown to cause a dose-dependent increase in liver weight in rats. oup.com This congener is a potent aryl hydrocarbon receptor (AhR) agonist, and its toxicity is often associated with the activation of this pathway. oup.com The National Toxicology Program conducted a two-year gavage study on 2,3',4,4',5-pentachlorobiphenyl (PCB 118) in female rats and found clear evidence of carcinogenic activity, including increased incidences of liver neoplasms such as cholangiocarcinoma and hepatocellular adenoma. nih.gov

Studies on 2,2',3,5',6-pentachlorobiphenyl (PCB 95) and its metabolites have also demonstrated hepatotoxic effects. In chicken embryo liver cells, the hydroxylated metabolite of PCB 95 (OH-PCB95) was found to be significantly more cytotoxic than the parent compound, suggesting that metabolic activation can play a role in the toxicity of these compounds. nih.gov

Beyond the liver, PCBs can affect other organ systems. For instance, the study on PCB 118 also noted the occurrence of carcinomas in the uterus and potentially in the pancreas. nih.gov Exposure to PCB 126 has been associated with a dose-dependent decrease in thymus weight, indicating immunotoxicity. oup.com In fact, 3,3',4,4',5-pentachlorobiphenyl has been shown to suppress the splenic plaque-forming cell response in mice, a measure of immune function. nih.gov

The disposition of PCBs in the body is a key factor in their organ-specific toxicity. These lipophilic compounds tend to accumulate in fatty tissues. Studies on 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats showed that the compound was detected in adipose tissue, brain, liver, and serum three weeks after exposure, with its metabolites primarily found in the serum and liver. biorxiv.org

| Pentachlorobiphenyl Congener | Species | Organ System | Observed Effects |

| This compound | Not specified | Multiple Organs | May cause damage to organs through prolonged or repeated exposure. lgcstandards.com |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Rat | Liver, Thymus | Increased liver weight, decreased thymus weight. oup.com |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Rat | Liver, Uterus, Pancreas | Cholangiocarcinoma, hepatocellular adenoma, uterine carcinoma, potential pancreatic neoplasms. nih.gov |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Chicken | Liver | Cytotoxicity in embryo liver cells, with the hydroxylated metabolite being more potent. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) Analyses for Pentachlorobiphenyl Congeners

The toxicity of polychlorinated biphenyls is highly dependent on their specific chemical structure, particularly the number and position of chlorine atoms on the biphenyl (B1667301) rings. Structure-Activity Relationship (SAR) and Quantitative Structure-Toxicity Relationship (QSTR) analyses are computational methods used to predict the toxicity of chemicals based on their molecular features. scholarsresearchlibrary.comeduprojecttopics.com These approaches are valuable for understanding the mechanisms of PCB toxicity and for prioritizing congeners for further toxicological testing.

A key determinant of the toxicity of many PCBs is their ability to bind to the aryl hydrocarbon receptor (AhR). Congeners that can adopt a planar or "coplanar" conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are generally more potent AhR agonists and exhibit "dioxin-like" toxicity. The presence of chlorine atoms at the meta and para positions of the biphenyl rings, with no or few ortho-substituted chlorines, favors a coplanar structure.

QSTR studies have been employed to develop models that correlate various molecular descriptors of PCBs with their toxicological endpoints. researchgate.net For instance, a study on a range of polychlorinated aromatic compounds, including PCBs, found that descriptors such as polarizability and certain electrostatic and gravitational indices contributed positively to toxicity, while others had a negative correlation. scholarsresearchlibrary.com These models can help in predicting the toxicity of untested PCB congeners.

For hydroxylated metabolites of PCBs (OH-PCBs), which can also be toxic, 3D-QSAR studies have been conducted to understand their binding to estrogen receptors. These studies have highlighted the critical role of the hydroxyl group's position and orientation in determining the estrogenic activity of these metabolites. nih.gov

| Analysis Type | Compound Class | Key Findings |

| QSTR | Polychlorinated Aromatic Compounds (including PCBs) | Molecular descriptors like polarizability and certain electrostatic and gravitational indices correlate with toxicity. scholarsresearchlibrary.com |

| 3D-QSAR | Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | The position and orientation of the hydroxyl group are crucial for estrogen receptor binding. nih.gov |

| QSTR | Polychlorinated Biphenyls (PCBs) | Models have been developed to predict toxicity based on molecular descriptors. researchgate.net |

Environmental Remediation Strategies for 2,3,4,5,6 Pentachlorobiphenyl Contamination

Biological Remediation Approaches

Biological remediation leverages the metabolic potential of living organisms, primarily microorganisms and plants, to break down or sequester contaminants. These approaches are often considered more sustainable and cost-effective than traditional physical or chemical methods. nih.gov

Bioremediation of PCBs in soil and sediment often relies on stimulating the activity of indigenous microorganisms or introducing specialized microbes. medcraveonline.com

Biostimulation involves the addition of nutrients, electron donors, or other substances to a contaminated site to enhance the metabolic activity of the native microbial populations capable of degrading the target contaminant. medcraveonline.com For PCB remediation, this can include the addition of nitrogen, phosphorus, and oxygen to stimulate aerobic degradation of less chlorinated PCBs, or the use of specific halogenated aromatic compounds to "prime" and induce the necessary dehalogenation genes in anaerobic bacteria. frontiersin.orgfrontiersin.org In some cases, applying a voltage to contaminated sediments has been shown to stimulate both oxidative and reductive transformation of PCBs. frontiersin.org The primary advantage of biostimulation is that it utilizes microorganisms already adapted to the site conditions. medcraveonline.com

Bioaugmentation is the process of introducing specific, often laboratory-cultured, microorganisms to a contaminated environment to supplement the indigenous population and enhance the degradation of the contaminant. medcraveonline.com This approach is particularly useful when the native microbial community lacks the necessary catabolic genes for efficient PCB degradation. medcraveonline.com For instance, studies have shown that introducing specific bacterial strains can significantly enhance the dechlorination of highly chlorinated PCBs like those found in Aroclor 1260. frontiersin.org For example, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate 2,3,4,5,6-pentachlorobiphenyl. epa.govnih.gov The success of bioaugmentation depends on the ability of the introduced microbes to survive, compete with the native flora, and express their degradative capabilities in the complex soil or sediment matrix. medcraveonline.com

Anaerobic microbial consortia have demonstrated the ability to dechlorinate this compound sequentially. One proposed pathway involves the removal of chlorine atoms in the meta, ortho, and then para positions, leading to the formation of tetrachlorobiphenyls (e.g., 2,3,4,6-tetrachlorobiphenyl), followed by trichlorobiphenyls (e.g., 2,4,6-trichlorobiphenyl), dichlorobiphenyls, and eventually biphenyl (B1667301). researchgate.net

Phytoremediation is an in-situ remediation strategy that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov For PCBs, this can involve several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytotransformation (enzymatic degradation within the plant), and rhizodegradation (enhancement of microbial degradation in the root zone). nih.gov

Plant Uptake and Translocation: The uptake of PCBs by plants is influenced by the congener's lipophilicity. researchgate.net While highly chlorinated PCBs tend to adsorb strongly to soil organic matter, some plant species have demonstrated the ability to take up and translocate less chlorinated congeners. nih.govwho.int For example, studies with hybrid poplar plants have shown uptake of various PCB congeners from hydroponic solutions. nih.gov Pumpkin plants have also been observed to accumulate PCBs in their stems and leaves over time, suggesting uptake and translocation from the soil. nih.gov However, for more chlorinated congeners like pentachlorobiphenyls, uptake and translocation may be limited.

Biotransformation: Once inside the plant, PCBs can be metabolized by various enzymes. nih.gov Plants possess enzymatic systems, such as cytochrome P450 monooxygenases, that can hydroxylate PCB molecules, which is often a preliminary step in their degradation. nih.gov Research has shown that plant cell cultures can transform various PCB congeners, although the efficiency often decreases with increasing chlorination. nih.gov For instance, some studies have observed the formation of hydroxylated metabolites from di- and trichlorobiphenyls, while tetrachloro- and pentachlorobiphenyl congeners were not metabolized. nih.gov

Rhizodegradation: This is often the most significant mechanism in the phytoremediation of highly chlorinated PCBs. nih.govfrontiersin.org Plant roots release a variety of organic compounds (exudates) that can stimulate the growth and activity of PCB-degrading microorganisms in the rhizosphere (the soil region immediately surrounding the roots). nih.gov This enhanced microbial activity can lead to greater degradation of PCBs in vegetated soils compared to unplanted soils. nih.gov For example, a study on a soil contaminated with 2,3',4,4',5-pentachlorobiphenyl (B1678578) showed a significant reduction in its concentration in soils planted with Lolium italicum and Medicago sativa, especially when combined with cyclodextrins to enhance bioavailability. scholarly.org Another study demonstrated that after a bioremediation phase, phytoremediation completely removed 2,3',4,4',5-pentachlorobiphenyl from the soil. research-nexus.net

| Organism/System | PCB Congener(s) | Remediation Approach | Key Finding | Reference |

|---|---|---|---|---|

| Indigenous Microorganisms | 2,3',4,4',5-Pentachlorobiphenyl | Bioremediation followed by Phytoremediation | Congener was completely eliminated from the soil ecosystem after the phytoremediation phase. | research-nexus.net |

| Dehalococcoides ethenogenes strain 195 | This compound | Bioaugmentation | Demonstrated dechlorination of the pentachlorobiphenyl congener. | epa.govnih.gov |

| Lolium italicum & Medicago sativa | 2,3',4,4',5-Pentachlorobiphenyl | Phytoremediation (Rhizodegradation) | Concentration reduced by 36% and 41% respectively in planted soils with RAMEB addition. | scholarly.org |

| Anaerobic Microbial Granules | This compound | Bioremediation | Dechlorinated sequentially to tetrachlorobiphenyl, trichlorobiphenyl, and lower congeners. | researchgate.net |

Physicochemical Treatment Technologies

Physicochemical treatment methods involve the use of physical and chemical processes to remediate contaminated sites. These technologies are often faster than biological approaches but can be more costly and disruptive to the environment.

Adsorption is a surface phenomenon where contaminants adhere to the surface of a porous material. Activated carbon and zeolites are common adsorbents used for PCB remediation due to their high surface area and porous structure. researchgate.netepa.gov

Activated Carbon (AC): AC is highly effective at adsorbing PCBs from water and can be applied to sediments to reduce the bioavailability of these contaminants. researchgate.net The adsorption capacity of AC for PCBs is influenced by the carbon's surface area and pore size distribution. nih.gov Studies have shown that activated carbons with a surface area of 700-1200 m²/g and micropores of about 0.7-0.8 nm in diameter exhibit high adsorption activity for PCBs. nih.gov The presence of dissolved organic matter and biofilms can reduce the adsorption efficiency of AC by blocking pores. researchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with a uniform pore structure. epa.gov They can be effective in adsorbing certain volatile organic compounds and can be more resistant to high humidity than activated carbon. epa.gov Synthetic zeolites have been shown to adsorb PCBs from transformer oil, although with a lower capacity compared to powdered activated carbon in some studies. researchgate.net

| Adsorbent | Key Characteristics | Performance for PCBs | Reference |

|---|---|---|---|

| Powdered Activated Carbon (PAC) | High surface area (e.g., 908 m²/g). | Removed 90% of PCBs from transformer oil in a batch study. | researchgate.net |

| Synthetic Zeolite | Lower surface area than PAC (e.g., 483 m²/g). | Removed 64% of PCBs from transformer oil in a batch study. | researchgate.net |

Chemical dechlorination aims to break the carbon-chlorine bonds in PCB molecules, rendering them less toxic.

Nanoscale Zero-Valent Iron (nZVI): nZVI has emerged as a promising technology for the in-situ remediation of chlorinated contaminants, including PCBs. frontiersin.orgnih.gov Due to their small particle size and high surface area, nZVI particles are highly reactive and can rapidly dechlorinate a range of PCB congeners. nih.govresearchgate.net The process involves the transfer of electrons from the zero-valent iron to the PCB molecule, leading to the replacement of chlorine atoms with hydrogen. researchgate.net Studies have shown that nZVI can effectively dechlorinate PCBs in water and soil. frontiersin.orgnih.gov For instance, nZVI has been shown to remove 84% of PCBs from contaminated river sediments. frontiersin.org The reactivity of nZVI is generally higher for chlorines in the para and meta positions compared to the ortho position. nih.gov The efficiency of nZVI can be enhanced by combining it with a second metal, such as palladium, to form bimetallic nanoparticles, which can lead to faster and more sustainable dechlorination rates. nih.gov

Given the complexity of PCB contamination and the limitations of any single technology, hybrid or integrated systems that combine multiple remediation approaches are often more effective. frontiersin.orgresearchgate.net

For example, a two-step treatment involving nZVI-aided dechlorination followed by biosurfactant-enhanced soil washing has been proposed to remove PCBs from contaminated soil. researchgate.net This approach leverages the destructive power of nZVI with the enhanced removal efficiency of soil washing. Similarly, electrokinetic remediation, which uses a low-level direct current to move contaminants through the soil, can be coupled with nanotechnology (like nZVI), bioremediation, or chemical oxidation to enhance the removal of strongly sorbed PCBs. researchgate.netcdnsciencepub.com Combining phytoremediation with microbial remediation has also shown synergistic effects, where the plants enhance the microbial degradation of PCBs in the root zone. scholarly.orgresearch-nexus.net These integrated systems aim to overcome the limitations of individual technologies and provide a more robust and comprehensive solution for remediating PCB-contaminated sites.

Analytical Methodologies for 2,3,4,5,6 Pentachlorobiphenyl

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 2,3,4,5,6-pentachlorobiphenyl is its extraction from the sample matrix and the subsequent removal of interfering co-extracted substances. cdc.gov The choice of method depends on the matrix type (e.g., soil, sediment, biological tissue, water) and the specific analytical objectives. chromatographyonline.com

Common extraction techniques include:

Soxhlet Extraction: A classic and robust method used for solid matrices like soil and sediment, often employing solvents such as a hexane-acetone mixture. epa.gov

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. nih.gov A study on the simultaneous extraction of PCBs and their metabolites from tissue samples utilized a hexane:dichloromethane:methanol mixture with Florisil as a fat retainer. nih.gov

Solid-Phase Extraction (SPE): Widely used for aqueous samples, where PCBs are adsorbed onto a solid sorbent from the water phase and then eluted with a small volume of an organic solvent. cdc.gov

Liquid-Liquid Extraction (LLE): A conventional method for partitioning PCBs from aqueous samples into an immiscible organic solvent like methylene (B1212753) chloride. epa.gov

Following extraction, a "cleanup" step is essential to remove lipids, pigments, and other compounds that can interfere with chromatographic analysis. cdc.gov This is typically achieved using adsorption chromatography with materials like Florisil, silica (B1680970) gel, or activated carbon. cdc.gov For instance, concentrated sulfuric acid can be used to remove residual lipids and certain pesticides from extracts. oup.com

| Technique | Matrix Type | Description | Common Solvents/Materials | Reference |

|---|---|---|---|---|

| Soxhlet Extraction A continuous extraction method for solids. | Solid (Soil, Sediment, Tissue) | Continuous solid-liquid extraction using a specialized apparatus. | Hexane-acetone, Methylene chloride-acetone | epa.gov |

| Pressurized Liquid Extraction (PLE) Uses high temperature and pressure for faster extraction. | Solid & Tissue | Automated method using elevated temperature and pressure to increase extraction efficiency and reduce solvent use. | Hexane:dichloromethane:methanol | nih.gov |

| Solid-Phase Extraction (SPE) Extracts compounds from a liquid onto a solid sorbent. | Aqueous | Analytes are partitioned from a liquid sample onto a solid sorbent, then eluted. | C18 cartridges, Florisil | cdc.gov |

| Column Chromatography Cleanup Separates compounds based on their affinity for the stationary phase. | Extracts | Removal of interfering co-extractants (e.g., lipids) by passing the sample extract through a column packed with an adsorbent. | Silica gel, Florisil, Activated carbon | cdc.gov |

Chromatographic Separation and Detection Methods for PCB Congeners

High-resolution gas chromatography (HRGC) is the cornerstone for separating individual PCB congeners from complex mixtures. cdc.gov The use of capillary columns, typically with lengths of 30 to 60 meters and coated with various polysiloxane-based stationary phases, allows for the separation of a significant number of the 209 possible congeners. cdc.gov

The most common detector paired with GC for PCB analysis is the Electron Capture Detector (ECD). cdc.gov The ECD is highly sensitive to halogenated compounds like PCBs, making it ideal for detecting the low concentrations typically found in environmental samples. cdc.gov Another option is the Electrolytic Conductivity Detector (ELCD). epa.gov

High-Performance Liquid Chromatography (HPLC) can also be employed, often as a fractionation technique prior to GC analysis. oup.com For instance, HPLC with a porous graphitic carbon column has been used to separate planar (coplanar) and non-planar PCB congeners into different fractions, which are then analyzed by GC-ECD. oup.com This approach simplifies the chromatograms and improves the accuracy of quantification for specific toxicologically relevant congeners. oup.com

| Method | Column/Stationary Phase | Detector | Application | Reference |

|---|---|---|---|---|

| High-Resolution Gas Chromatography (HRGC) | Fused-silica capillary columns (e.g., DB-5, SPB-5) | Electron Capture Detector (ECD) | Primary method for separation and quantification of individual PCB congeners. | cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Porous Graphitic Carbon | UV Detector | Fractionation of PCB congeners based on planarity (e.g., separating coplanar from non-planar congeners) prior to GC analysis. | oup.com |

| Gas Chromatography (GC) | Fused-silica capillary column | Electrolytic Conductivity Detector (ELCD) | Alternative detection method for halogenated compounds. | epa.gov |

Mass Spectrometric Identification and Quantification of Specific Congeners

While GC-ECD is highly sensitive, it provides retention time data but not structural information, making definitive identification challenging when multiple congeners co-elute. Gas Chromatography-Mass Spectrometry (GC-MS) overcomes this limitation by providing mass spectral data, which serves as a molecular fingerprint for each compound. cdc.govupb.ro

In GC-MS analysis, the mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of a specific PCB congener's structure and chlorine substitution pattern. researchgate.net For pentachlorobiphenyls, the molecular ion cluster (e.g., around m/z 324, 326, 328) is a key identifier, with the isotopic pattern revealing the presence of five chlorine atoms. upb.roresearchgate.net

For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often used. cdc.gov In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analytes rather than scanning the entire mass range. cdc.gov This significantly improves the signal-to-noise ratio, allowing for the quantification of trace-level congeners like this compound.

| Parameter | Description | Example m/z for Pentachlorobiphenyls | Reference |

|---|---|---|---|

| Molecular Formula | Chemical formula for all pentachlorobiphenyl isomers. | C₁₂H₅Cl₅ | nih.gov |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | ~326.4 g/mol | nih.gov |

| Characteristic Ions (m/z) | Mass-to-charge ratios of the molecular ion cluster, showing the isotopic pattern of five chlorine atoms. | 324, 326, 328 | upb.roresearchgate.net |

| Fragmentation Ions (m/z) | Ions produced by the loss of chlorine atoms from the parent molecule. | 254 (loss of two Cl atoms) | researchgate.net |

Chiral Analysis for Enantiomeric Profiling of Chiral Pentachlorobiphenyl Metabolites

Nineteen PCB congeners, characterized by having three or four chlorine substituents in the ortho positions and a lack of planar symmetry, exhibit axial chirality. researchgate.netnih.gov This means they exist as non-superimposable mirror images called atropisomers or enantiomers. acs.orgnih.gov While this compound (PCB 116) is achiral, other pentachlorobiphenyls such as 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) are chiral. acs.orgnih.gov Biological processes, particularly metabolism by cytochrome P450 enzymes, can be enantioselective, leading to an unequal ratio of enantiomers in an organism compared to the original racemic mixture. nih.govnih.gov

The analysis of these chiral metabolites requires specialized chromatographic techniques capable of separating the enantiomeric pairs. This is typically achieved using gas chromatography or liquid chromatography with a chiral stationary phase (CSP). nih.gov

Common CSPs for PCB enantiomer separation are based on modified cyclodextrins. nih.govacs.org Enantioselective analysis can provide valuable insights into metabolic pathways and the fate of these compounds in biological systems. acs.org For example, studies on PCB 95 have used gas chromatography-tandem mass spectrometry (GC-MS/MS) to identify and profile various hydroxylated and sulfated metabolites in mouse intestinal contents, revealing atropselective metabolism. nih.gov The separation of hydroxylated PCB metabolites can also be performed using chiral HPLC columns, allowing for the determination of the enantiomeric composition of these metabolic products. nih.gov

| Technique | Chiral Stationary Phase (CSP) | Analyte Example | Application | Reference |

|---|---|---|---|---|

| Chiral Gas Chromatography (GC) | Modified cyclodextrins (e.g., permethylated beta-cyclodextrin) | Chiral PCB congeners (e.g., PCB 95) and their metabolites | Separation and quantification of individual atropisomers in biological and environmental samples. | nih.govacs.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Various chiral phases (e.g., Nucleodex β-PM) | Hydroxylated PCB metabolites (e.g., 4'-OH-PCB95) | Separation of chiral metabolite atropisomers. | nih.govnih.gov |

| GC-Tandem Mass Spectrometry (GC-MS/MS) | Chiral GC column | Mono- and dihydroxylated PCB 95 metabolites | Identification and profiling of complex mixtures of chiral metabolites in biological matrices. | nih.gov |

Regulatory Frameworks and Policy Perspectives

International Conventions and National Regulations Governing PCB Control and Elimination

The international framework for the control of 2,3,4,5,6-pentachlorobiphenyl is primarily established by the Stockholm Convention on Persistent Organic Pollutants. As a signatory to the convention, countries are obligated to eliminate the production and new uses of all PCBs, which are listed in Annex A of the convention. pops.intpops.int The convention sets a target for parties to make determined efforts to identify, label, and remove from use equipment containing specific concentrations of PCBs by 2025 and to achieve environmentally sound waste management of these materials by 2028. pops.intbrsmeas.org

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal also plays a crucial role. It designates wastes containing or contaminated with PCBs as hazardous (waste stream category Y10) and requires parties to manage them in an environmentally sound manner. brsmeas.org This includes restrictions on the export and import of such wastes, which are only permitted for the purpose of environmentally sound disposal. pops.int The Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade further supports this by promoting shared responsibilities in the international trade of hazardous chemicals, including PCBs. cpachem.comdefra.gov.uk

At the national level, regulations reflect these international commitments. In the European Union, Regulation (EU) 2019/1021 on persistent organic pollutants implements the Stockholm Convention's requirements, including those for PCBs. europa.eu This regulation and its amendments establish limits for unintentional trace contaminants, including specific values for the sum of PCBs in various materials. carlroth.comeuropa.eu In the United States, the Toxic Substances Control Act (TSCA) is the primary legislation governing the manufacture, use, and disposal of PCBs, with the U.S. Environmental Protection Agency (EPA) overseeing its implementation. nih.gov

Management and Disposal Guidelines for PCB-Containing Materials and Contaminated Sites

The management and disposal of materials containing this compound fall under the comprehensive guidelines for all PCB waste. The primary objective is to ensure their disposal in an environmentally sound manner that protects human health and the environment. pops.int

Key management strategies include the identification and labeling of PCB-containing equipment and waste, followed by their careful removal and storage. pops.intbasel.int Guidelines from organizations like the United Nations Environment Programme (UNEP) provide detailed procedures for these activities. basel.int For contaminated sites, remedial actions can range from complete removal and treatment of contaminated materials to containment with long-term monitoring and access restrictions. epa.gov

Several technologies are approved for the disposal and remediation of PCB-contaminated materials:

Incineration: High-temperature incineration in a TSCA-approved facility is a common method for the destruction of liquid and solid PCB waste. epa.govclu-in.org

Chemical Dechlorination: Processes like the reaction with an alkaline polyethylene (B3416737) glycol reagent (APEG) can be used to treat PCB-contaminated soils. clu-in.org

Thermal Desorption: This technique involves heating the contaminated material to vaporize the PCBs, which are then collected and treated. It can be applied both in-situ (in the ground) and ex-situ (after excavation). mdpi.com

Landfilling: In some cases, disposal in a specially designed chemical waste landfill is permitted for certain types of PCB waste, often after pre-treatment to immobilize the contaminants. epa.govepa.gov

The choice of remediation technology depends on site-specific factors, including the concentration of PCBs, the type of contaminated material (e.g., soil, sediment, building materials), and cost-effectiveness. epa.govmdpi.com

Risk Assessment Methodologies for Pentachlorobiphenyl Congeners within Environmental Contexts

The risk assessment of pentachlorobiphenyls, including the this compound congener, is a complex process due to the varying toxicity of individual congeners. nih.gov This specific congener is categorized as a "dioxin-like" PCB, meaning it exhibits a toxic mechanism of action similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin. umweltprobenbank.decjees.ro

A key methodology used in the risk assessment of dioxin-like compounds is the Toxic Equivalency Factor (TEF) approach. cjees.ro The TEF expresses the toxicity of a specific congener relative to TCDD, which is assigned a TEF of 1.0. By multiplying the concentration of each dioxin-like congener in a sample by its respective TEF, a Toxic Equivalency (TEQ) can be calculated. This allows the complex mixture of congeners to be expressed as a single value representing its total dioxin-like toxicity. cjees.ropacificrimlabs.comeurofins.de

The World Health Organization (WHO) has established TEF values for human and mammalian risk assessment. For this compound (also known as PCB 114), the WHO has assigned a TEF value, which has been subject to re-evaluation over time. pacificrimlabs.comoup.comnih.gov

Table 1: WHO Toxic Equivalency Factors (TEFs) for PCB 114

| Year of WHO Re-evaluation | TEF Value |

| 2005 | 0.00003 |

This interactive table is based on data from the World Health Organization's re-evaluation of toxic equivalency factors. umweltprobenbank.depacificrimlabs.comoup.comnih.gov

Risk assessments for contaminated sites often involve congener-specific analysis to determine the concentrations of individual PCBs like this compound. nih.gov This allows for a more accurate calculation of the TEQ and a better understanding of the potential health risks. cjees.ro The risk assessment process informs the setting of cleanup goals and the selection of appropriate remediation strategies for contaminated sites. epa.gov

Future Research Directions and Knowledge Gaps

Elucidating Undiscovered Biotransformation Pathways

The biotransformation of 2,3,4,5,6-Pentachlorobiphenyl is a complex process that is not yet fully understood. While it is known that PCBs are metabolized by cytochrome P-450 (CYP) enzymes, leading to the formation of hydroxylated metabolites, the specific pathways and the full spectrum of resulting products for PCB 114 require more detailed investigation. nih.gov The initial oxidation of PCBs is a critical step that can lead to either detoxification or bioactivation, where reactive intermediates may be formed. nih.gov

Future research should focus on identifying the specific CYP isozymes involved in the metabolism of this compound in various organisms, including humans and key ecological species. nih.gov Understanding the enantioselective metabolism of chiral PCBs is another crucial area, as different enantiomers can exhibit varying toxicities. nih.gov Furthermore, the role of microbial degradation in the environment, including both aerobic and anaerobic pathways, needs to be more thoroughly explored for this specific congener. researchgate.netresearchgate.net Uncovering these undiscovered biotransformation pathways is essential for accurately assessing the persistence, bioaccumulation, and ultimate fate of this compound in the environment.

Table 1: Key Research Questions for Biotransformation of this compound

| Research Question | Rationale |

| Which specific cytochrome P-450 isozymes are primarily responsible for the metabolism of this compound in humans and wildlife? | To better predict metabolic rates and potential for bioaccumulation and toxicity in different species. |

| What are the complete metabolic pathways, including all intermediate and final transformation products? | To identify potentially toxic metabolites and understand the full toxicological profile. |

| What is the extent of enantioselective biotransformation of PCB 114 and its toxicological implications? | To assess if one enantiomer is more persistent or toxic than the other. |

| What is the role of gut microbiota in the biotransformation of ingested this compound? | To understand the contribution of microbial metabolism to the overall fate of the compound in organisms. |

| What are the key microbial species and enzymatic pathways involved in the degradation of this compound in different environmental compartments (soil, sediment, water)? | To develop effective bioremediation strategies. |

Long-Term Ecological and Human Health Monitoring Strategies

Continuous and comprehensive monitoring is vital for tracking the environmental levels of this compound and assessing its long-term impacts on ecosystems and human health. While general PCB monitoring programs exist, specific and sensitive strategies for PCB 114 are necessary. epa.govenv.go.jp Long-term monitoring data are crucial for evaluating the effectiveness of regulations, identifying ongoing sources of contamination, and understanding temporal trends in environmental and human exposure. epa.gov

Future monitoring strategies should incorporate a multi-faceted approach, encompassing various environmental media such as air, water, soil, and sediment. epa.gov Biomonitoring in a diverse range of organisms, from lower trophic levels to apex predators, is also essential to understand its bioaccumulation and biomagnification potential. mdpi.com For human health, long-term cohort studies that measure internal exposure levels of this compound and correlate them with health outcomes are needed to establish clearer dose-response relationships. mdpi.com The development of more cost-effective and high-throughput analytical methods will be critical for the successful implementation of these large-scale and long-term monitoring programs.

Table 2: Proposed Long-Term Monitoring Strategies for this compound

| Monitoring Area | Key Parameters to Monitor | Frequency | Rationale |

| Environmental | Concentrations in air, water, sediment, and soil at key industrial and remote sites. | Annual | To track environmental fate, transport, and effectiveness of control measures. |

| Ecological | Levels in biota across different trophic levels (e.g., plankton, fish, birds, marine mammals). | Biennial | To assess bioaccumulation, biomagnification, and potential ecological risks. |

| Human Health | Levels in human tissues (blood, adipose tissue, breast milk) in representative populations. | Every 5 years | To evaluate human exposure trends and inform public health interventions. |

Development of Novel and Sustainable Remediation Technologies

The persistent nature of this compound necessitates the development of effective and environmentally friendly remediation technologies for contaminated sites. Traditional methods like incineration and landfilling have significant drawbacks, including high costs and the potential for generating hazardous byproducts. frontiersin.orghering-vpt.com Therefore, research into novel and sustainable remediation approaches is a high priority.

Bioremediation, which utilizes microorganisms or plants to degrade or remove contaminants, holds significant promise. nih.govnih.gov This includes phytoremediation, where specific plants can absorb and metabolize PCBs, and microbial degradation, using bacteria and fungi with the ability to break down these compounds. frontiersin.orgmdpi.com Enhancing these biological processes through genetic engineering or the application of biostimulants is an active area of research. nih.gov Another innovative approach involves the use of nanoscale zero-valent iron (nZVI) for the in-situ chemical reduction of PCBs. frontiersin.org Furthermore, combining different remediation techniques, such as supercritical fluid extraction coupled with catalytic hydrodechlorination, could offer more efficient and complete destruction of these persistent pollutants. nih.gov The overarching goal is to develop technologies that are not only effective in removing this compound from the environment but are also sustainable, cost-effective, and minimize secondary environmental impacts. hering-vpt.com

Table 3: Emerging and Sustainable Remediation Technologies for this compound

| Technology | Principle | Advantages | Current Status |

| Phytoremediation | Use of plants to extract, contain, or degrade contaminants. nih.gov | Cost-effective, aesthetically pleasing, and environmentally friendly. frontiersin.org | Field trials have shown promise, but efficiency can be slow. nih.gov |

| Microbial Bioremediation | Utilization of microorganisms to break down PCBs into less harmful substances. frontiersin.org | In-situ application is possible, with low environmental disturbance. nih.gov | Research is ongoing to identify and enhance the capabilities of PCB-degrading microbes. nih.gov |

| Nanoremediation (nZVI) | Use of nanoscale zero-valent iron particles to chemically reduce and dechlorinate PCBs. frontiersin.org | High reactivity and potential for in-situ treatment of soil and groundwater. frontiersin.org | Field applications are being tested, with a need to assess long-term effectiveness and potential ecotoxicity of nanoparticles. frontiersin.org |

| Supercritical Fluid Extraction | Use of supercritical CO2 to extract PCBs from contaminated matrices, followed by destruction. nih.gov | High extraction efficiency and environmentally benign solvent. | Effective at the laboratory and pilot scale; upscaling is a challenge. |

| Integrated Chemo-Biological Approaches | Combining chemical pre-treatment to enhance the bioavailability of PCBs for subsequent microbial degradation. nih.gov | Can overcome the limitations of individual technologies for highly chlorinated and recalcitrant PCBs. | A promising area of research with a need for further development and field validation. nih.gov |

Refining Structure-Activity and Quantitative Structure-Toxicity Models for Predictive Toxicology

Predictive toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are invaluable tools for assessing the potential risks of chemicals like this compound without extensive animal testing. nih.gov These models correlate the chemical structure of a compound with its biological activity or toxicity. sciencepublishinggroup.comresearchgate.net For PCBs, these models can help predict the toxicity of different congeners based on factors like the number and position of chlorine atoms. nih.gov